N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide

Catalog No.
S13191622
CAS No.
73067-76-2
M.F
C39H78N4O3
M. Wt
651.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)...

CAS Number

73067-76-2

Product Name

N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide

IUPAC Name

N-[6-[3-(dimethylamino)propylamino]-6-oxo-5-(tetradecanoylamino)hexyl]tetradecanamide

Molecular Formula

C39H78N4O3

Molecular Weight

651.1 g/mol

InChI

InChI=1S/C39H78N4O3/c1-5-7-9-11-13-15-17-19-21-23-25-31-37(44)40-33-28-27-30-36(39(46)41-34-29-35-43(3)4)42-38(45)32-26-24-22-20-18-16-14-12-10-8-6-2/h36H,5-35H2,1-4H3,(H,40,44)(H,41,46)(H,42,45)

InChI Key

FIJASZBAYLYSEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCN(C)C)NC(=O)CCCCCCCCCCCCC

N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide is a complex organic compound characterized by a unique structure that includes multiple functional groups. Its molecular formula is C43H86N4O3C_{43}H_{86}N_{4}O_{3}, and it has a molecular weight of approximately 707.17 g/mol. This compound features a bismyristamide backbone, which is derived from myristic acid, and incorporates a dimethylamino group attached to a propyl chain, contributing to its diverse chemical properties and potential applications in various fields, particularly in pharmaceuticals and materials science .

Typical of amides and amines. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield the corresponding amines and carboxylic acids.
  • Acylation: The dimethylamino group can participate in acylation reactions, forming new amide bonds with various acyl chlorides or anhydrides.
  • N-alkylation: The nitrogen atoms in the dimethylamino group may react with alkyl halides to form quaternary ammonium compounds.

These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.

N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide exhibits notable biological activity. Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for pharmaceutical applications. Additionally, due to the presence of the dimethylamino group, it may also influence neurotransmitter systems, potentially affecting mood and cognition. Further research is required to elucidate the full extent of its biological effects and mechanisms of action.

The synthesis of N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide typically involves several steps:

  • Formation of the Propylamine Derivative: Starting from 3-dimethylaminopropylamine, it can be reacted with appropriate carbonyl compounds to form an intermediate.
  • Coupling Reaction: The intermediate can then be coupled with myristic acid derivatives through standard amide bond formation techniques, such as using coupling agents like carbodiimides.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high purity compound suitable for further applications.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for developing new antimicrobial agents or drugs targeting central nervous system disorders.
  • Materials Science: The unique structure may allow it to be used in creating advanced materials with specific mechanical or thermal properties.
  • Cosmetic Industry: Its properties could be explored for use in formulations aimed at improving skin health or delivering active ingredients effectively.

Interaction studies involving N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide are essential for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets (e.g., receptors or enzymes).
  • Synergistic Effects: Investigating whether this compound enhances or diminishes the effects of other drugs when used in combination.
  • Toxicology Assessments: Determining the safety profile and potential side effects associated with its use.

Several compounds share structural similarities with N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N,N'-[1-[[[3-(dimethylamino)propyl]amino]carbonyl]pentane-1,5-diyl]bishexadecanamideC43H86N4O3Similar bismyristamide structure; potential application in drug delivery systems
1,3-Propanediamine, N,N-dimethyl-C10H25N3A simpler structure that serves as a building block for more complex amides
3-DimethylaminopropylamineC5H14N2A key intermediate in synthesizing compounds with biological activity

These compounds highlight the uniqueness of N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide through its distinctive combination of long-chain fatty acid moieties and nitrogen functionalities, which may contribute to its unique properties and applications.

The systematic name N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide reflects its intricate molecular architecture. Breaking down the nomenclature:

  • Bismyristamide: Indicates two myristamide groups (amides derived from myristic acid, a C14 saturated fatty acid).
  • Pentane-1,5-diyl: A five-carbon alkane chain serving as the central linker.
  • 3-(Dimethylamino)propylamino carbonyl: A substituent featuring a carbonyl group bonded to a propylamine derivative with a dimethylamino moiety.

Structurally, the compound belongs to the bisamide family, characterized by two amide functional groups. Its classification as a fatty acid amide arises from the myristamide components, which anchor the molecule within lipid-related chemistry. The dimethylamino group introduces polarity, enabling interactions with biological membranes or synthetic polymers.

Structural FeatureDescription
Core backbonePentane-1,5-diyl linker
Functional groupsTwo myristamide groups, one carbonyl, one 3-(dimethylamino)propylamino substituent
Molecular symmetryAsymmetric due to the dimethylamino-propylamino branch
Hydrophobic/hydrophilic balanceHydrophobic myristamide chains paired with a polar dimethylamino group

Historical Context of Bisamide Compound Development

Bisamide chemistry emerged alongside advancements in fatty acid research. Myristic acid, first isolated from nutmeg in 1841, became a foundational substrate for synthesizing lipid derivatives. Early bisamides, such as N,N'-ethylenebismyristamide (CAS 5136-46-9), featured simple ethylene linkers and were studied for their crystallinity and thermal stability.

The introduction of functionalized bisamides in the late 20th century marked a pivotal shift. Researchers began incorporating nitrogenous groups (e.g., amines, amides) to enhance solubility and bioactivity. The addition of a 3-(dimethylamino)propylamino moiety to the pentane-diyl backbone represents a modern innovation, likely designed to optimize interactions with cellular receptors or polymeric matrices.

Position Within Fatty Acid Amide Chemical Taxonomy

Fatty acid amides (FAAs) are broadly categorized into:

  • Primary amides: Simple RC(O)NH~2~ structures (e.g., oleamide).
  • N-Acylethanolamides: Ethanolamine-linked compounds (e.g., anandamide).
  • Bisamides: Dual amide groups connected via alkyl or aromatic linkers.

N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide occupies a specialized niche within bisamides. Its taxonomy can be visualized as:

  • Class: Fatty acid derivatives
  • Subclass: Bisamides
  • Branch: Nitrogen-functionalized bisamides
  • Specific group: Dimethylamino-propylamino substituted pentane-diyl bisamides

This classification highlights its dual role as a lipid-like molecule and a nitrogen-rich modulator, bridging applications in material science and biochemistry.

XLogP3

12.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

650.60739236 g/mol

Monoisotopic Mass

650.60739236 g/mol

Heavy Atom Count

46

Dates

Modify: 2024-08-10

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